Bis(nonylphenyl) phenyl phosphate
Overview
Description
Bis(nonylphenyl) phenyl phosphate is an organophosphate compound widely used as an antioxidant and stabilizer in various industrial applications. It is known for its effectiveness in preventing the degradation of polymers and other materials, making it a valuable additive in the production of plastics, lubricants, and other synthetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(nonylphenyl) phenyl phosphate typically involves the reaction of nonylphenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted with phenol to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified through distillation or crystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Bis(nonylphenyl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates and other oxidation products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form nonylphenol and phosphoric acid derivatives.
Substitution: The phenyl groups in the compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphates and phenolic compounds.
Hydrolysis: Nonylphenol and phosphoric acid derivatives.
Substitution: Various substituted phenyl phosphates.
Scientific Research Applications
Bis(nonylphenyl) phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in the synthesis of polymers and other materials to prevent degradation during processing and storage.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of bis(nonylphenyl) phenyl phosphate involves its ability to inhibit oxidative degradation processes. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing the breakdown of polymers and other materials. This antioxidant activity is primarily due to the presence of phenolic groups, which can donate hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Bis(2,4-di-tert-butylphenyl) phosphate: Another antioxidant used in polymer stabilization.
Bis(p-nonylphenyl) phosphate: Structurally similar with similar applications in industrial settings.
Uniqueness: Bis(nonylphenyl) phenyl phosphate is unique due to its specific combination of nonylphenyl and phenyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in stabilizing a wide range of materials, from hydrophobic polymers to more polar substances .
Properties
IUPAC Name |
bis(2-nonylphenyl) phenyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51O4P/c1-3-5-7-9-11-13-16-24-32-26-20-22-30-35(32)39-41(37,38-34-28-18-15-19-29-34)40-36-31-23-21-27-33(36)25-17-14-12-10-8-6-4-2/h15,18-23,26-31H,3-14,16-17,24-25H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSMGZRCWLCYHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3CCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63302-94-3 | |
Record name | Phosphoric acid, bis(nonylphenyl) phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(nonylphenyl) phenyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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